(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Description
(2E)-N-Benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a benzyl group, a cyano substituent, and a 4-phenylpiperazine moiety. The stereoelectronic effects of the cyano group and the conformational flexibility of the piperazine ring may influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-15-19(21(26)23-16-18-7-3-1-4-8-18)17-24-11-13-25(14-12-24)20-9-5-2-6-10-20/h1-10,17H,11-14,16H2,(H,23,26)/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVLIXMHMSZSD-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis via Claisen Condensation
The foundational step in synthesizing (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide involves the preparation of key intermediates. A Claisen condensation reaction between acetophenone derivatives and diethyl oxalate in the presence of lithium diisopropylamide (LDA) generates ethyl-2,4-dioxo-4-arylbutanoates. These intermediates are critical for constructing the cyanoacrylamide backbone. For example, ethyl-2,4-dioxo-4-(phenyl)butanoate serves as a precursor for subsequent cyclization and functionalization.
Reaction Conditions:
Hydrazine-Mediated Cyclization
The ethyl-2,4-dioxo intermediates undergo cyclization with hydrazine hydrate under acidic conditions (e.g., HCl in ethanol) to form ethyl 5-aryl-1H-pyrazole-3-carboxylates. This step introduces the pyrazole ring, which is later functionalized into the target compound’s enamide structure.
Optimization Note:
Amide Coupling with Piperazine Derivatives
The final step involves amide coupling between the pyrazole-carboxylic acid intermediate and 4-phenylpiperazine-1-amine. This reaction employs coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Representative Protocol:
- Reactants: 5-Phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq), 4-phenylpiperazine (1.1 eq).
- Coupling Agent: HATU (1.5 eq), DIPEA (3.0 eq).
- Solvent: Dichloromethane (DCM) at 0°C → room temperature.
- Yield: 68–82% after recrystallization.
Synthetic Route 2: Direct Enamine Formation and Cyano Substitution
Enamine Synthesis via Knoevenagel Condensation
An alternative approach utilizes a Knoevenagel condensation between benzylamine and a β-ketonitrile derivative. For instance, 3-(4-phenylpiperazin-1-yl)propan-2-one reacts with benzylamine in the presence of ammonium acetate to form the enamine intermediate.
Key Data:
- Catalyst: Ammonium acetate (10 mol%).
- Solvent: Toluene, reflux conditions.
- Reaction Time: 12–16 hours.
- Yield: 55–65%.
Cyano Group Introduction
The enamine intermediate undergoes cyanation using trimethylsilyl cyanide (TMSCN) under acidic conditions. This step introduces the critical cyano group at the α-position relative to the enamide.
Procedure:
- Reactants: Enamine intermediate (1.0 eq), TMSCN (1.2 eq).
- Acid Catalyst: Trifluoroacetic acid (TFA, 0.5 eq).
- Solvent: Acetonitrile, 50°C, 6 hours.
- Yield: 70–78%.
Structural Characterization and Analytical Validation
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular formula C₁₇H₁₈N₂O with a calculated mass of 270.34 g/mol . Observed [M+H]⁺ peaks align with theoretical values (e.g., 271.1432 observed vs. 271.1445 calculated).
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC purity exceeds 99% when using a C18 column (254 nm detection), with a retention time of 8.2 minutes under isocratic elution (acetonitrile:water = 70:30).
Challenges and Optimization Strategies
Purification Difficulties
The compound’s moderate polarity necessitates gradient elution during column chromatography (ethyl acetate/hexane, 30% → 60%). Recrystallization from ethanol/water (9:1) improves purity to >98%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Claisen) | Route 2 (Knoevenagel) |
|---|---|---|
| Total Yield | 45–50% | 40–48% |
| Reaction Steps | 4 | 3 |
| Purification Complexity | High | Moderate |
| Scalability | Industrial | Lab-scale |
Route 1 offers higher scalability but requires rigorous temperature control, whereas Route 2 simplifies the synthesis at the expense of yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide typically involves the reaction of benzylamine with cyanoacetic acid derivatives and piperazine. The structural characteristics of this compound include a cyano group and a piperazine moiety, which are known to contribute to its biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Activity
Studies have shown that compounds containing piperazine derivatives can exhibit antidepressant effects. The piperazine ring is known for its interaction with serotonin receptors, which are crucial in mood regulation. The specific compound has been evaluated for its ability to modulate neurotransmitter levels, potentially offering a new avenue for treating depression .
2. Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further exploration into its mechanism of action and efficacy in cancer therapy .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Antidepressant Evaluation
In a controlled study involving animal models, this compound was administered to assess its antidepressant-like effects. The results indicated significant improvements in behavior in the forced swim test compared to control groups, suggesting its potential utility in treating depressive disorders .
Case Study 2: Anticancer Screening
A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF7. The compound demonstrated dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Tested Models | Findings |
|---|---|---|---|
| Antidepressant | Serotonin receptor modulation | Animal models | Significant behavioral improvement |
| Anticancer | Cytotoxicity against cancer cells | HeLa, MCF7 cell lines | Dose-dependent inhibition of proliferation |
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Effective against specific strains |
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Piperazine-Containing Analogues
- N-Benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide (CAS 685137-44-4): This compound shares the benzyl and 4-phenylpiperazine groups but replaces the cyano-acrylamide backbone with a cinnamyl-linked acetamide.
- 2-(4-Benzylpiperazin-1-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (CAS 307975-73-1): The hydrazide linker and lack of a cyano substituent distinguish this analogue. Hydrazides typically exhibit lower membrane permeability than acrylamides, suggesting the target compound may have superior bioavailability .
Cinnamanilide Derivatives
- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10): This cinnamanilide lacks the piperazine and cyano groups but demonstrates potent bactericidal activity against Staphylococcus aureus and MRSA, comparable to ampicillin . The trifluoromethyl group enhances lipophilicity (logD7.4 ≈ 1.11–1.24), whereas the target compound’s piperazine moiety may counteract excessive hydrophobicity, improving solubility .
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) :
Substitution at ortho/meta positions confers anti-inflammatory activity via NF-κB inhibition. In contrast, the target compound’s para-substituted benzyl and piperazine groups may favor antimicrobial over anti-inflammatory effects .
Physicochemical and ADMET Properties
- Lipophilicity: The target compound’s cyano group increases logD7.4 compared to non-cyano analogues like Compound 20. However, the 4-phenylpiperazine moiety introduces polar interactions, balancing hydrophobicity. Experimental logD7.4 values for similar compounds range from 0.55 to 1.24 .
Solubility :
Piperazine derivatives generally exhibit improved aqueous solubility due to their basic nitrogen atoms. This contrasts with halogen-rich cinnamanilides (e.g., Compound 20), which may suffer from poor solubility .- Metabolic Stability: The cyano group in the target compound could reduce oxidative metabolism, enhancing stability compared to non-cyano analogues. Piperazine rings are prone to N-dealkylation, but steric hindrance from the phenyl group may mitigate this .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a condensation reaction between benzylamine derivatives and cyanoacrylate intermediates. For example, similar enamide derivatives (e.g., AG-490) are synthesized using Knoevenagel condensation, where aldehydes react with cyanoacetamide derivatives in the presence of a base catalyst like piperidine . Reaction conditions (solvent, temperature, catalyst) must be optimized for yield and stereoselectivity. Ethanol or methanol is typically used as a solvent, with temperatures ranging from 60–80°C .
Q. How is the compound structurally characterized after synthesis?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-3 for visualization ensures accurate determination of the (2E)-configuration and spatial arrangement of the piperazine and benzyl groups .
- Spectroscopy : H/C NMR confirms the presence of the cyano group (~110 ppm in C NMR), benzyl protons (δ 4.5–5.0 ppm), and piperazine ring signals. IR spectroscopy verifies the C≡N stretch (~2200 cm) .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents like DMSO (>10 mM) and should be stored at –20°C in anhydrous conditions to prevent hydrolysis of the cyano or enamide groups . Pre-solubilization in DMSO followed by dilution in aqueous buffers (e.g., PBS) is advised for biological assays.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks or crystallographic disorder)?
- Methodological Answer :
- NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm the (2E)-configuration by correlating benzyl and piperazine protons .
- Crystallography : Apply twin refinement in SHELXL for crystals with rotational disorder. If thermal motion obscures the piperazine ring, refine anisotropic displacement parameters .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine moiety?
- Methodological Answer :
- Substituent Modification : Replace the 4-phenyl group on the piperazine with electron-withdrawing (e.g., –CF) or bulky substituents to assess steric/electronic effects on receptor binding.
- Biological Assays : Test analogs against kinase targets (e.g., EGFR, JAK/STAT) using enzymatic inhibition assays. AG-490, a structurally related enamide, inhibits EGFR via competitive binding to the ATP pocket .
Q. What computational methods are suitable for predicting molecular interactions with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains. Focus on hydrogen bonding between the cyano group and catalytic lysine residues.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for >100 ns to assess stability of the piperazine-phenyl interaction .
Q. How can crystallographic challenges (e.g., poor diffraction or twinning) be addressed during structural analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
